异丁酰紫草素

描述

异丁酰紫草素: 是一种天然存在的萘醌衍生物,存在于紫草属植物 (Lithospermum erythrorhizon) 的根部。它属于紫草素类化合物,这些化合物以其鲜艳的红色色素和各种生物活性而闻名。 异丁酰紫草素因其潜在的治疗特性而被研究,包括抗氧化、抗炎和抗癌作用 .

科学研究应用

化学: 异丁酰紫草素在分析化学中用作参考标准,用于鉴定和定量紫草素衍生物。 它也用作合成其他萘醌类化合物的合成前体 .

生物学: 在生物学研究中,异丁酰紫草素因其抗氧化特性而被研究。 它表现出自由基清除活性,使其成为保护细胞免受氧化应激的潜在候选者 .

医药: 异丁酰紫草素因其抗炎和抗癌特性而在医学研究中显示出希望。 它抑制基质金属蛋白酶 9 (MMP-9) 的活性,该酶参与癌症转移,并对各种癌细胞系表现出细胞毒性作用 .

工业: 在工业领域,异丁酰紫草素用作化妆品和食品中的天然染料。 与合成染料相比,其鲜艳的红色色素以其稳定性和安全性而闻名 .

生化分析

Biochemical Properties

Isobutyrylshikonin interacts with various enzymes and proteins in biochemical reactions. It is involved in the acylation process of shikonin, a reaction catalyzed by the enzyme LeBAHD56 . This enzyme is preferentially expressed in tissues where shikonin and its derivatives are biosynthesized .

Cellular Effects

Isobutyrylshikonin has been found to have potent activity against various types of cells, including oral cancer cells . It influences cell function by triggering apoptosis, inhibiting cell proliferation, and attenuating leukemia cell stemness . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Isobutyrylshikonin exerts its effects through binding interactions with biomolecules and changes in gene expression . It induces the production of reactive oxygen species, inhibits the activation of EGFR and PI3K/AKT signaling pathways, and induces apoptosis and necroptosis .

Temporal Effects in Laboratory Settings

The effects of Isobutyrylshikonin change over time in laboratory settings. The compound shows a higher ratio of acetylshikonin, isobutyrylshikonin, or isovalerylshikonin to shikonin in overexpression lines compared to controls .

Metabolic Pathways

Isobutyrylshikonin is involved in the metabolic pathways of shikonin acylation . It interacts with enzymes such as LeBAHD56 in these pathways .

准备方法

合成路线和反应条件: 异丁酰紫草素可以通过多种方法合成,包括化学合成和生物技术方法。一种常见的方法是从紫草属植物 (Lithospermum erythrorhizon) 的根部提取紫草素,然后进行化学修饰,生产异丁酰紫草素。 合成路线通常涉及使用异丁酸和适当催化剂的酯化反应 .

工业生产方法: 异丁酰紫草素的工业生产通常依赖于植物细胞培养技术。紫草属植物 (Lithospermum erythrorhizon) 的毛状根培养物用于生产紫草素及其衍生物,包括异丁酰紫草素。 这种方法可以实现该化合物在受控条件下的规模化生产,确保研究和工业应用的稳定供应 .

化学反应分析

反应类型: 异丁酰紫草素会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件:

氧化: 使用过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄) 等常见氧化剂来氧化异丁酰紫草素,导致形成醌衍生物。

还原: 使用硼氢化钠 (NaBH₄) 等还原剂来还原异丁酰紫草素,导致形成氢醌衍生物。

主要产物: 从这些反应中形成的主要产物包括各种紫草素衍生物,如乙酰紫草素、异戊酰紫草素和β-羟基异戊酰紫草素。 这些衍生物表现出不同的生物活性,对于医药和工业应用非常有价值 .

作用机制

异丁酰紫草素通过多个分子靶点和途径发挥其作用。它抑制 MMP-9 的活性,MMP-9 在癌细胞侵袭和转移中起着至关重要的作用。 此外,异丁酰紫草素调节参与炎症和氧化应激的各种信号通路,这有助于其抗炎和抗氧化特性 .

相似化合物的比较

类似化合物:

紫草素: 另一种具有类似生物活性的萘醌衍生物,包括抗炎和抗癌作用。

乙酰紫草素: 紫草素的一种衍生物,具有增强的稳定性和生物利用度。

异戊酰紫草素: 以其强大的抗癌特性和抑制肿瘤生长的能力而闻名。

β-羟基异戊酰紫草素: 表现出强大的抗氧化和抗炎活性

独特性: 异丁酰紫草素以其对 MMP-9 的特异性抑制而脱颖而出,使其成为癌症研究中宝贵的化合物。 其独特的化学结构也允许各种修饰,导致开发出具有改善治疗特性的新型衍生物 .

生物活性

Isobutyrylshikonin, a derivative of shikonin, is a naturally occurring naphthoquinone compound primarily extracted from the roots of Lithospermum erythrorhizon and other related plants. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of isobutyrylshikonin, supported by data tables and relevant case studies.

Chemical Structure and Properties

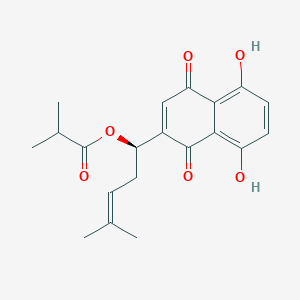

Isobutyrylshikonin is characterized by its naphthoquinone structure, which contributes to its biological properties. Its structural formula is represented as follows:

This compound exhibits a molecular weight of 234.25 g/mol and features various functional groups that enhance its reactivity and biological activity.

Antimicrobial Activity

Isobutyrylshikonin has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for isobutyrylshikonin against selected bacteria are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.79 |

| Escherichia coli | 8.53 |

| Pseudomonas aeruginosa | 9.54 |

| Candida albicans | 6.40 |

These results indicate that isobutyrylshikonin exhibits potent antibacterial and antifungal activities, making it a promising candidate for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

Research has shown that isobutyrylshikonin possesses significant anticancer properties. In vitro studies have indicated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT116). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 | 86.0 |

| HCT116 | 80.2 |

Isobutyrylshikonin induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and activation of the JNK signaling pathway .

Anti-inflammatory Effects

Isobutyrylshikonin has been observed to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key regulator of inflammation. In experimental models, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

Case Study: Inflammatory Bowel Disease

In a mouse model of acute ulcerative colitis, treatment with isobutyrylshikonin resulted in improved clinical outcomes, including reduced colonic damage and inflammation markers .

Neuroprotective Effects

The neuroprotective potential of isobutyrylshikonin has been explored in models of cerebral ischemia. Studies indicate that it can reduce neuronal damage following ischemic injury by modulating oxidative stress pathways and enhancing antioxidant enzyme activities .

属性

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRYLTBIGIAADD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316067 | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52438-12-7 | |

| Record name | Isobutyrylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。